Decahydroquinoline-6-carboxamide
Description
Significance of Decahydroquinoline (B1201275) Scaffold in Contemporary Medicinal Chemistry Research
The decahydroquinoline scaffold, a fully saturated heterocyclic system, is a key structural motif in a variety of natural products and synthetic molecules of medicinal interest. Its three-dimensional, conformationally rich structure makes it a "privileged scaffold" in drug discovery. This means that the decahydroquinoline core is capable of providing a framework for ligands that can interact with a diverse range of biological targets.
One of the most notable occurrences of the decahydroquinoline scaffold is in the poison frog alkaloids, such as cis-195A and cis-211A, which have been isolated from species like Oophaga (Dendrobates) pumilio. nih.gov These natural products have been the subject of total synthesis efforts, which in turn have spurred the development of novel synthetic methodologies for constructing the decahydroquinoline ring system. nih.gov The biological activity of these alkaloids, including their effects on nicotinic acetylcholine (B1216132) receptors, underscores the potential of the decahydroquinoline scaffold to interact with key neurological targets. mdpi.com
Beyond natural products, the broader quinoline (B57606) family, including its partially and fully saturated derivatives, is a cornerstone of medicinal chemistry. orientjchem.org Quinolines and their analogues exhibit a wide spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties. orientjchem.orgnih.gov The saturated nature of the decahydroquinoline ring, in particular, offers access to a greater region of chemical space compared to its flat, aromatic quinoline counterpart, allowing for more precise spatial arrangement of functional groups to optimize target binding.
Overview of Key Research Trajectories for Decahydroquinoline-6-carboxamide
While specific research on this compound is not extensively documented, key research trajectories can be extrapolated from studies on closely related analogues, particularly dihydroquinoline and quinoline carboxamides. These studies highlight promising avenues for the investigation of this compound in various therapeutic areas.
Antitubercular Activity: A significant area of research has been the synthesis and evaluation of dihydroquinoline carboxamide derivatives as potential anti-tubercular agents. nih.gov In one study, a series of dihydroquinoline carboxamides were synthesized and tested against Mycobacterium tuberculosis H37Rv. nih.gov Several compounds in this series demonstrated potent activity with low micromolar minimum inhibitory concentrations (MICs), suggesting that the quinoline carboxamide framework is a viable starting point for the development of new tuberculosis treatments. nih.gov Given these findings, this compound and its derivatives represent a logical next step for exploration in this field.
Anticancer Activity: The carboxamide functional group is a common feature in many anticancer agents, valued for its ability to form hydrogen bonds and enhance target affinity. nih.gov Research into quinoline and quinolone carboxamides has revealed their potential as anticancer agents, with some derivatives acting as inhibitors of crucial targets like topoisomerase and protein kinases. nih.gov The incorporation of a carboxamide at various positions on the quinoline ring has been shown to be an effective strategy for improving anticancer potency. nih.gov Therefore, investigating the antiproliferative and cytotoxic effects of this compound against various cancer cell lines would be a promising research direction.
Carbonic Anhydrase Inhibition: Substituted quinoline-2-carboxamides have been explored as inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological and pathological processes. nih.govnih.gov Certain derivatives have shown potent, isoform-selective inhibition in the nanomolar range. nih.govnih.gov The exploration of this compound in this context could lead to the discovery of novel CA inhibitors with potentially unique selectivity profiles due to the three-dimensional nature of the decahydroquinoline scaffold.
The synthesis of this compound would likely involve the initial synthesis of a decahydroquinoline-6-carboxylic acid precursor, followed by a standard amide coupling reaction with ammonia (B1221849) or an appropriate amine. The synthesis of related quinoline-6-carboxamide (B1312354) derivatives has been achieved through methods such as the palladium-catalyzed aminocarbonylation of 6-iodoquinoline. researchgate.net
Detailed Research Findings
The potential of this compound can be inferred from the biological activities of its unsaturated analogues. The following tables summarize key findings for related compounds.
Table 1: Antitubercular Activity of Dihydroquinoline Carboxamide Derivatives
| Compound | Structure | MIC (μg/mL) against M. tuberculosis H37Rv |
| 8g | Dihydroquinoline carboxamide derivative | 0.39 |
| 8h | Dihydroquinoline carboxamide derivative | 0.78 |
Data sourced from a study on the synthesis and biological evaluation of dihydroquinoline carboxamide derivatives as anti-tubercular agents. nih.gov
Table 2: Carbonic Anhydrase Inhibitory Activity of 8-Substituted Quinoline-2-Carboxamides
| Compound | Target Isoform | Inhibition Constant (K_I) (nM) |
| 5h | hCA I | 61.9 |
| 5h | hCA II | 33.0 |
| 5a | hCA II | 88.4 |
| 5b | hCA II | 85.7 |
Data from a study on novel 8-substituted quinoline-2-carboxamides as carbonic anhydrase inhibitors. nih.govnih.gov
These findings for structurally related compounds strongly suggest that this compound is a molecule of significant interest for future medicinal chemistry research. Its unique three-dimensional structure combined with the versatile carboxamide group makes it a compelling target for synthesis and biological evaluation across a range of therapeutic areas.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O/c11-10(13)8-3-4-9-7(6-8)2-1-5-12-9/h7-9,12H,1-6H2,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUWKBFYOTJPEHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CCC2NC1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Decahydroquinoline 6 Carboxamide and Its Derivatives
Classical Synthetic Approaches to Decahydroquinoline (B1201275) Ring Systems
Classical methods for synthesizing the decahydroquinoline ring system often involve the reduction of quinoline (B57606) precursors or the construction of the heterocyclic ring through annulation reactions. These approaches provide fundamental access to the decahydroquinoline core.
Catalytic Hydrogenation Strategies for Quinoline Precursors
Catalytic hydrogenation of quinoline is a direct and widely used method to obtain decahydroquinoline. This process typically involves the use of hydrogen gas and a metal catalyst to reduce the aromatic quinoline ring system to its saturated decahydroquinoline counterpart.
The choice of catalyst and reaction conditions plays a crucial role in the efficiency and selectivity of the hydrogenation. Various catalysts, including platinum, palladium, rhodium, and cobalt, have been employed. gatech.eduresearchgate.net For instance, Adams' platinum catalyst in acetic acid has been used for the hydrogenation of quinoline to tetrahydroquinoline, which is an intermediate in the formation of decahydroquinoline. gatech.edu Studies have shown that the rate of hydrogenation can be influenced by factors such as hydrogen pressure, catalyst concentration, and the purity of the quinoline substrate. gatech.edu
Supported catalysts, such as palladium on alumina (B75360) (Pd/Al2O3) and gold nanoparticles on titanium dioxide (Au/TiO2), have also been investigated to enhance catalytic activity and selectivity. ncl.res.innih.gov The complete hydrogenation of quinoline to decahydroquinoline has been achieved with high yield using 5% Pd/Al2O3 under optimized conditions of temperature and pressure. ncl.res.in Interestingly, gold catalysts have shown unusual chemoselectivity, allowing for the hydrogenation of the quinoline ring while leaving other functional groups intact. nih.govacs.org
The mechanism of quinoline hydrogenation can be complex, proceeding through partially hydrogenated intermediates like 1,2-dihydroquinoline (B8789712) and 1,2,3,4-tetrahydroquinoline. nih.govresearchgate.net The regioselectivity of the hydrogenation, determining which ring of the quinoline system is reduced first, can be controlled by the choice of catalyst and reaction conditions. For example, cobalt-amido cooperative catalysis has been shown to selectively produce 1,2-dihydroquinolines. nih.gov
| Catalyst | Support | Conditions | Product(s) | Reference |
| Platinum | - | Acetic acid, H₂ (64 psi) | Tetrahydroquinoline | gatech.edu |
| Palladium | Alumina | 50 bar H₂, 175°C | Decahydroquinoline | ncl.res.in |
| Gold | Titania | 2 MPa H₂, 60-80°C | Tetrahydroquinolines | nih.govacs.org |
| Cobalt-amido complex | - | H₃N·BH₃, room temp. | 1,2-Dihydroquinolines | nih.gov |
| Rhodium complex | - | H₂ | Tetrahydroquinoline | acs.org |
| Iridium | α-MoC | H₂O, H₂ | Tetrahydroquinoline | researchgate.net |
Friedländer Annulation-Based Syntheses for Dihydroquinoline Intermediates
The Friedländer annulation is a powerful and versatile condensation reaction used to synthesize quinolines and their partially hydrogenated derivatives. wikipedia.orgorganic-chemistry.orgresearchgate.net The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, such as a ketone or ester. organic-chemistry.orgnih.gov This method is particularly useful for preparing substituted quinolines, which can then be hydrogenated to yield decahydroquinolines.
The mechanism of the Friedländer synthesis has been a subject of study, with two primary pathways proposed. wikipedia.orgcdnsciencepub.com The first involves an initial aldol (B89426) condensation between the reactants, followed by cyclization and dehydration. wikipedia.orgcdnsciencepub.com The second pathway suggests the formation of a Schiff base intermediate, which then undergoes an intramolecular aldol-type reaction. wikipedia.org The reaction is typically catalyzed by acids (e.g., trifluoroacetic acid, p-toluenesulfonic acid) or bases (e.g., sodium hydroxide, piperidine). wikipedia.orgresearchgate.net
Innovations in the Friedländer synthesis have focused on developing milder and more efficient catalytic systems. nih.govnih.gov These include the use of Lewis acids, iodine, and even environmentally friendly catalysts like Nafion. wikipedia.orgorganic-chemistry.org The reaction conditions can be tailored to control the regioselectivity of the annulation, leading to specific substitution patterns on the resulting quinoline ring. organic-chemistry.org Dihydroquinoline intermediates produced through this method can then be subjected to catalytic hydrogenation to afford the corresponding decahydroquinoline structures.
| Catalyst Type | Examples | Reference |
| Acids | Trifluoroacetic acid, p-Toluenesulfonic acid | wikipedia.org |
| Bases | Sodium hydroxide, Piperidine (B6355638) | researchgate.net |
| Lewis Acids | Neodymium(III) nitrate, Ytterbium triflate | organic-chemistry.orgcdnsciencepub.com |
| Other | Iodine, Ceric ammonium (B1175870) nitrate | organic-chemistry.orgnih.gov |
Advanced Stereoselective Synthesis of Decahydroquinoline-6-carboxamide Scaffolds
The synthesis of specific stereoisomers of this compound and its derivatives requires advanced stereoselective methods. These approaches aim to control the three-dimensional arrangement of atoms in the molecule, which is crucial for its biological activity.
Asymmetric Synthesis Utilizing Chiral Auxiliaries (e.g., Phenylglycinol-derived Lactams)
A powerful strategy for the asymmetric synthesis of decahydroquinolines involves the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the synthetic route to direct the stereochemical outcome of a reaction. Phenylglycinol-derived lactams have emerged as particularly effective chiral auxiliaries in this context. researchgate.netnih.gov
The general approach involves the cyclocondensation of a δ-keto acid with a chiral amino alcohol, such as (R)-phenylglycinol, to form a tricyclic lactam. ub.edu This reaction proceeds with high diastereoselectivity, establishing multiple stereocenters in a single step. ub.edu The chiral auxiliary effectively controls the facial selectivity of the cyclization, leading to the preferential formation of one diastereomer.
The resulting enantiopure oxazoloquinolone lactams can then be further manipulated. researchgate.net For instance, the phenylglycinol moiety can be cleaved and the lactam carbonyl group reduced to afford the desired enantiopure cis-decahydroquinoline (B84933). ub.edu This methodology provides access to both enantiomeric series of the decahydroquinoline core by using either (R)- or (S)-phenylglycinol. ub.edu This approach has been successfully applied to the synthesis of various substituted decahydroquinolines. researchgate.netnih.gov
Enantio- and Diastereoconvergent Cyclocondensation Reactions
Enantio- and diastereoconvergent cyclocondensation reactions represent a highly efficient strategy for the synthesis of enantiopure decahydroquinolines from stereoisomeric mixtures of starting materials. nih.govamanote.com These reactions can generate multiple stereocenters with a well-defined configuration in a single synthetic step from racemates or mixtures of diastereomers. nih.gov
This approach often involves a dynamic kinetic resolution, where a chirally labile center in the starting material is epimerized under the reaction conditions, allowing for the conversion of a mixture of stereoisomers into a single, desired product. ub.edu For example, the cyclocondensation of stereoisomeric mixtures of cyclohexanone-based δ-keto acids with a chiral amino alcohol like (R)-phenylglycinol or (1S,2R)-1-amino-2-indanol can lead to the formation of enantiopure cis-decahydroquinolines. nih.gov
These convergent processes are powerful because they can overcome the 50% yield limitation of classical kinetic resolutions and provide access to complex, stereochemically defined molecules from simple, achiral or racemic precursors. ub.edu This method has been successfully utilized in the synthesis of alkaloids belonging to the myrioxazine family, which contain the decahydroquinoline core. nih.gov
Total Synthesis Strategies for Complex Decahydroquinoline Alkaloid Derivatives
The total synthesis of complex natural products containing the decahydroquinoline core, such as various poison frog alkaloids, presents a significant challenge that has spurred the development of innovative and elegant synthetic strategies. researchgate.netmdpi.comresearchgate.netnih.govjcu.eduelsevierpure.comnih.gov These syntheses often require a combination of classical and modern synthetic methods to construct the intricate molecular architecture with precise stereochemical control.
A common feature in many total syntheses of decahydroquinoline alkaloids is a divergent approach, where a common key intermediate is elaborated to produce a variety of related natural products. mdpi.comresearchgate.netnih.govjcu.eduelsevierpure.com For example, the total syntheses of ent-cis-195A and cis-211A were achieved from a shared intermediate, highlighting the efficiency of this strategy. mdpi.comnih.govjcu.eduelsevierpure.com
Key reactions employed in these total syntheses include stereoselective Michael-type conjugate additions, intramolecular aldol-type cyclizations, and ring-closing metathesis to construct the bicyclic decahydroquinoline framework. researchgate.netresearchgate.netnih.govacs.org The stereochemistry of the final product is often controlled through the use of chiral starting materials, chiral catalysts, or substrate-controlled reactions. acs.orgacs.org For instance, the first enantioselective total synthesis of two diastereomers of cis-195J utilized a highly stereoselective vinylogous Mukaiyama–Mannich reaction to establish the initial stereocenters. acs.orgacs.org
The successful completion of these total syntheses not only provides access to these complex molecules for biological studies but also serves to confirm or, in some cases, revise the proposed structures and absolute configurations of the natural products. mdpi.comnih.govjcu.eduelsevierpure.com
| Reaction Type | Purpose | Reference |
| Stereoselective Michael-type conjugate addition | Formation of C-C bonds with stereocontrol | researchgate.netresearchgate.net |
| Intramolecular aldol-type cyclization | Formation of the piperidine ring | researchgate.netresearchgate.net |
| Vinylogous Mukaiyama–Mannich reaction | Enantio- and diastereoselective formation of C-C bonds | acs.orgacs.org |
| Ring-closing metathesis | Formation of the heterocyclic ring | nih.govacs.org |
| Radical cyclization | Construction of the decahydroquinoline skeleton | acs.orgacs.org |
Functionalization and Derivativatization Strategies for this compound Analogs
The creation of diverse libraries of this compound analogs hinges on effective functionalization and derivatization strategies. These approaches allow for the systematic modification of the core structure to explore structure-activity relationships and optimize compound properties.
Achieving regioselective functionalization at the C-6 position of the decahydroquinoline scaffold is a key challenge in the synthesis of these compounds. One effective method starts with appropriately substituted cyclohexanones. A practical synthetic route has been developed for enantiopure 6-substituted cis-decahydroquinolines, which serves as a crucial precursor for this compound. nih.gov The key steps in this process involve a stereoselective cyclocondensation of an unsaturated δ-keto ester derivative, derived from a 4-substituted cyclohexanone, with (R)-phenylglycinol. nih.gov This is followed by a stereoselective hydrogenation of the resulting tricyclic oxazoloquinolone lactams to yield the desired 6-substituted cis-decahydroquinoline scaffold. nih.gov This method provides a reliable pathway to introduce substituents specifically at the C-6 position, which can then be further elaborated to the carboxamide functionality.
Direct C-H functionalization is another powerful tool for introducing functionality onto heterocyclic systems. mdpi.comnih.gov While much of the research has focused on the C-H activation of aromatic quinolines, the principles can be adapted for saturated systems like decahydroquinoline. mdpi.comnih.gov These reactions, often catalyzed by transition metals, can offer a more atom- and step-economical approach by avoiding the need for pre-functionalized substrates. mdpi.com However, controlling regioselectivity in the saturated decahydroquinoline ring system presents a significant challenge that requires careful selection of catalysts and directing groups.
Palladium-catalyzed aminocarbonylation is a highly efficient and versatile method for introducing a carboxamide moiety onto a heterocyclic scaffold. nih.gov This reaction typically involves the coupling of an aryl or heteroaryl halide with an amine and carbon monoxide in the presence of a palladium catalyst. nih.govnih.gov For the synthesis of this compound, a 6-halodecahydroquinoline precursor would be utilized.
The reaction conditions, including the choice of catalyst, ligands, and solvent, are critical for achieving high yields and selectivity. Common palladium sources include palladium(II) acetate (B1210297) (Pd(OAc)₂) and palladacycle precatalysts. acs.orgrsc.org The choice of ligand is particularly important; for instance, bidentate phosphine (B1218219) ligands like XantPhos have been shown to be effective in promoting the aminocarbonylation of challenging substrates under mild conditions, including at low temperatures and with only a slight excess of carbon monoxide. acs.org This method is tolerant of a wide range of functional groups, making it suitable for the synthesis of complex molecules. nih.gov The general mechanism involves the oxidative addition of the halo-decahydroquinoline to the Pd(0) center, followed by CO insertion and subsequent reaction with the amine to form the desired carboxamide and regenerate the catalyst. nih.gov
| Catalyst System | Precursor | Key Features | Reference |
| Pd(OAc)₂ / XantPhos | (Hetero)aryl bromides | Low temperature, low catalyst loading, good to excellent yields for challenging products. | acs.org |
| Immobilized Pd(0)-MNPs | Aryl iodides | Heterogeneous, phosphine-free, reusable catalyst. | rsc.org |
| Ethylene complex 1 | Aryl chlorides | Mechanistic studies have elucidated the pathway involving a Pd(II) phenacyl complex. | nih.gov |
Rational scaffold modification is a key strategy in medicinal chemistry and materials science to design new compounds with improved properties. azolifesciences.comnih.gov This approach moves beyond random screening by using knowledge of the target structure or existing structure-activity relationships to guide the design of new analogs. azolifesciences.comnih.gov For the this compound scaffold, several rational design strategies can be employed.
Structure-Based and Pharmacophore-Based Approaches: If the biological target of a this compound derivative is known, its three-dimensional structure can be used to design new analogs that bind more effectively. azolifesciences.comnih.gov Computational modeling can predict how modifications to the decahydroquinoline ring or the carboxamide substituent will affect binding affinity and selectivity. azolifesciences.com When the target structure is unknown, a pharmacophore model can be developed based on a series of active compounds, identifying the key structural features required for activity. azolifesciences.com
Analog-Based Design and Scaffold Hopping: The synthesis of a library of analogs with systematic variations is a common strategy. researchgate.net For the this compound scaffold, this could involve:
Substitution on the decahydroquinoline ring: Introducing various substituents at different positions on the saturated rings to probe the steric and electronic requirements for activity. Studies on related polyhydroquinoline derivatives have shown that the nature and position of substituents can significantly impact biological activity. nih.gov
Modification of the carboxamide: Varying the amine component of the carboxamide can modulate properties such as solubility, hydrogen bonding capacity, and metabolic stability.
Scaffold hopping: This involves replacing the decahydroquinoline core with a different, but functionally similar, scaffold to discover novel chemical entities with potentially improved properties or a different intellectual property profile.
The goal of these modifications is to optimize the compound's "drug-like" properties, including its absorption, distribution, metabolism, and excretion (ADME) profile, while maintaining or enhancing its desired activity. nih.gov
| Design Strategy | Description | Application to this compound |
| Structure-Based Design | Utilizes the 3D structure of a biological target to design complementary ligands. | Designing analogs with improved binding affinity to a specific receptor or enzyme. |
| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups required for biological activity. | Creating new molecules that retain the key features of active decahydroquinoline-6-carboxamides. |
| Analog-Based Design | Systematically modifies a lead compound to explore structure-activity relationships. | Synthesizing a library of derivatives with varied substituents on the ring and carboxamide. |
Advanced Spectroscopic and Structural Elucidation Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like Decahydroquinoline-6-carboxamide. Through the analysis of ¹H and ¹³C NMR spectra, a detailed map of the proton and carbon environments within the molecule can be constructed, confirming the presence of the decahydroquinoline (B1201275) core and the carboxamide functional group.
Detailed research findings from studies on related decahydroquinoline alkaloids demonstrate the power of NMR. For instance, the structures of synthesized alkaloids such as cis-195A and cis-211A were confirmed through extensive NMR analysis, with ¹H-NMR and ¹³C-NMR spectra providing key data for structural verification. mdpi.comnih.gov In a typical analysis of a this compound molecule, specific signals would be expected. The ¹H NMR spectrum would show a complex series of multiplets in the aliphatic region corresponding to the protons of the saturated heterocyclic ring system. A distinct, often broad, signal would correspond to the amide N-H proton. ruc.dk
The ¹³C NMR spectrum is equally informative, providing a count of the unique carbon atoms in the molecule. The spectrum would feature signals for the carbons of the decahydroquinoline skeleton and a characteristic downfield signal for the carbonyl carbon of the amide group, typically appearing around 160-180 ppm. ruc.dkusda.gov Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) would further differentiate between CH, CH₂, and CH₃ groups, aiding in the complete assignment of the carbon skeleton. More advanced 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish proton-proton and proton-carbon correlations, respectively, allowing for the unambiguous assignment of every atom within the molecular structure. usda.gov
Table 1: Representative ¹³C NMR Chemical Shift Data for a Decahydroquinoline Skeleton This interactive table provides illustrative chemical shift ranges for the carbon atoms in a typical decahydroquinoline ring system, based on data from related structures. Actual values for this compound may vary.
| Carbon Atom | Chemical Shift (δ) Range (ppm) | Multiplicity (from DEPT) |
| C2 | 45 - 55 | CH₂ |
| C3 | 25 - 35 | CH₂ |
| C4 | 25 - 35 | CH₂ |
| C4a | 55 - 65 | CH |
| C5 | 30 - 40 | CH₂ |
| C6 | 35 - 45 | CH |
| C7 | 20 - 30 | CH₂ |
| C8 | 30 - 40 | CH₂ |
| C8a | 60 - 70 | CH |
| C=O (Amide) | 170 - 180 | C |
X-ray Crystallography for Definitive Absolute Stereochemistry and Conformation Determination
While NMR provides crucial connectivity data, X-ray crystallography stands as the gold standard for the unequivocal determination of a molecule's three-dimensional structure in the solid state. mdpi.commdpi.com This powerful technique provides precise atomic coordinates, bond lengths, and bond angles, which collectively define the molecule's conformation and, for chiral molecules, its absolute stereochemistry. mdpi.com The structural understanding derived from X-ray diffraction is a determining factor in understanding the properties of molecules. nih.gov
Single crystal X-ray diffraction (SCXRD) is the most powerful method for the structural study of crystalline compounds. mdpi.com To perform this analysis, a suitable single crystal of the compound is required. This technique has been successfully applied to numerous decahydroquinoline derivatives to resolve their complex structures. nih.govnih.gov
For example, in a study on the enantioselective synthesis of decahydroquinolines, the absolute configuration of the C4a and C8a stereocenters of a key sulfone derivative, cis-15a, was unambiguously determined by X-ray crystallography. nih.gov This analysis provided definitive proof of the stereochemical outcome of the synthetic reaction. nih.gov Similarly, the absolute configurations of other complex quinoline (B57606) alkaloids, such as (+)-platydesmine methosalt and (−)-Ψ-ribalinine, were unequivocally established through X-ray analysis. rsc.org This method allows for the confident identification of new substances even when reference standards are not available. nih.gov
Table 2: Illustrative Single Crystal X-ray Diffraction Data for a Decahydroquinoline Derivative This table presents typical crystallographic data that would be obtained from a single crystal X-ray analysis of a decahydroquinoline derivative, based on published examples.
| Parameter | Example Value |
| Chemical Formula | C₁₆H₂₃NO₂S |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 7.361 |
| b (Å) | 11.651 |
| c (Å) | 17.649 |
| Volume (ų) | 1513.7 |
| Z (Molecules/Unit Cell) | 4 |
| Method of Structure Solution | Direct Methods |
The decahydroquinoline ring system contains multiple stereocenters, most notably at the C4a and C8a bridgehead carbons, which define the cis or trans fusion of the two rings. The substituent at the C6 position introduces another potential chiral center. Establishing the precise spatial arrangement of these centers is critical.
X-ray crystallography plays a pivotal role in this assignment by providing a direct visualization of the molecule's three-dimensional structure. nih.gov From the resulting electron density map, the absolute configuration (R or S) of each chiral center can be determined, and the relative stereochemistry between different centers is made clear. khanacademy.org For instance, the X-ray structure of the cis-15a derivative not only confirmed the cis-fusion of the rings but also established the S configuration at the newly formed quaternary stereocenter. nih.gov This ability to provide a definitive stereochemical assignment is crucial for validating synthetic pathways and understanding structure-activity relationships in medicinal chemistry. nih.govrsc.org
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Calculations and Quantum Chemical Descriptors
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic properties of molecular systems. nih.gov By calculating the electron density, DFT methods can accurately predict a variety of chemical properties, offering insights that are complementary to experimental data. researchgate.net For decahydroquinoline-6-carboxamide, DFT calculations are instrumental in characterizing its fundamental electronic nature and reactivity.
DFT calculations provide a detailed picture of the electronic structure, which is key to understanding a molecule's stability and reactivity. nih.gov The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental quantum chemical descriptors. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. dntb.gov.ua A smaller energy gap suggests that the molecule is more polarizable and more reactive. nih.gov
Another important tool derived from DFT is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across the molecule, identifying electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites). nih.gov For this compound, the MEP would likely show negative potential around the carbonyl oxygen and the lone pair of the nitrogen in the quinoline (B57606) ring, indicating sites susceptible to electrophilic attack. Conversely, positive potential would be expected around the amide and amine hydrogens. This information is vital for predicting non-covalent interactions, such as hydrogen bonding. sciengpub.ir
Table 1: Key Quantum Chemical Descriptors from DFT
| Descriptor | Significance | Typical Application for this compound |
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Predicts reactivity towards electrophiles. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Predicts reactivity towards nucleophiles. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. dntb.gov.ua | A smaller gap implies higher reactivity. |
| Chemical Hardness (η) | Resistance to change in electron distribution. | Quantifies the stability of the molecule. dntb.gov.ua |
| Electronegativity (χ) | Power of an atom to attract electrons to itself. | Assesses the overall electron-attracting nature. nih.gov |
| Dipole Moment | Measure of the overall polarity of the molecule. | Influences solubility and intermolecular interactions. |
Beyond static properties, DFT is employed to model dynamic processes such as chemical reactions. By mapping the potential energy surface, researchers can simulate reaction pathways, identify intermediates, and characterize the structure of transition states. mdpi.com For a molecule like this compound, this could involve simulating its synthesis, degradation, or metabolic pathways.
The calculation of the transition state, which is a maximum on the potential energy surface, allows for the determination of the activation energy of a reaction. mdpi.com This provides a quantitative measure of the reaction kinetics. For instance, DFT could be used to model the hydrolysis of the amide group in this compound, elucidating the mechanism and energy barriers involved.
Molecular Modeling and Dynamics Simulations
While DFT provides electronic-level detail, molecular modeling and dynamics (MD) simulations offer insights into the physical movements and interactions of molecules over time. These methods are crucial for understanding the behavior of flexible molecules like this compound in a biological environment.
By analyzing the trajectory of the simulation, one can identify the most stable (lowest energy) conformations and the energy barriers between them. A key metric used to assess stability and conformational changes during a simulation is the Root Mean Square Deviation (RMSD), which measures the average distance between the atoms of superimposed structures at different time points. nih.gov A stable simulation with a constant RMSD suggests the molecule is in a stable conformation. mdpi.com
In the context of drug discovery, a primary application of MD simulations is to study how a ligand, such as this compound, interacts with a biological target like a protein or enzyme. mdpi.com After an initial docking pose is generated, an MD simulation is run on the ligand-protein complex to assess the stability of the interaction. nih.gov
The simulation provides a dynamic view of the binding event, revealing how the ligand and protein adjust their conformations to achieve an optimal fit. Key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, can be monitored throughout the simulation to determine their strength and persistence. nih.gov This detailed understanding of the binding dynamics is invaluable for optimizing the ligand's affinity and selectivity for its target. mdpi.com
Table 2: Typical Parameters in Molecular Dynamics Simulations
| Parameter/Analysis | Description | Purpose in Studying this compound |
| Force Field | A set of parameters used to calculate the potential energy of the system (e.g., CHARMM, AMBER). | Defines the physics governing atomic interactions. |
| Simulation Time | The duration of the simulation (e.g., nanoseconds to microseconds). | Must be long enough to capture relevant biological motions. mdpi.com |
| RMSD | Root Mean Square Deviation; measures conformational stability. nih.gov | To check if the ligand is stable in the protein's binding site. |
| Hydrogen Bond Analysis | Identifies and quantifies hydrogen bonds between ligand and receptor over time. | Key for assessing binding affinity and specificity. |
| Binding Free Energy | Calculation of the energy of binding (e.g., using MM/PBSA or MM/GBSA). researchgate.net | Quantifies the strength of the ligand-receptor interaction. |
Quantitative Structure-Activity Relationship (QSAR) Studies
QSAR is a computational technique that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For a class of compounds like decahydroquinoline (B1201275) derivatives, QSAR models can be developed to predict the activity of new, unsynthesized analogs, thereby prioritizing synthetic efforts. researchgate.netscispace.com
The process involves several steps. First, a dataset of compounds with known activities is collected. For each compound, a set of molecular descriptors is calculated. These can include constitutional, topological, physicochemical, and quantum chemical parameters. Using statistical methods like Multiple Linear Regression (MLR) or more advanced machine learning techniques, a mathematical equation is derived that best correlates the descriptors with the observed activity. researchgate.net
For quinoline-based compounds, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are often used. mdpi.com These methods generate 3D fields around the molecules to represent their steric, electrostatic, and other properties, providing a visual guide for designing more potent compounds. researchgate.netmdpi.com A robust QSAR model, validated both internally and externally, can be a powerful predictive tool in the lead optimization phase of drug discovery. mdpi.com
Table 3: Common Components of a QSAR Study
| Component | Description | Relevance to this compound |
| Training Set | A set of molecules with known activities used to build the model. | A diverse set of decahydroquinoline analogs would be required. |
| Test Set | A set of molecules with known activities used to validate the model's predictive power. researchgate.net | To ensure the model can accurately predict the activity of new compounds. |
| Molecular Descriptors | Numerical values that encode different aspects of a molecule's structure (e.g., LogP, molecular weight, dipole moment). scispace.com | To quantify the structural features responsible for biological activity. |
| Statistical Model | The mathematical equation relating descriptors to activity (e.g., MLR, PLS, ANN). researchgate.net | The predictive engine of the QSAR. |
| Validation Metrics (R², Q²) | Statistical measures of the model's goodness-of-fit (R²) and predictive ability (Q²). mdpi.com | To assess the reliability and robustness of the QSAR model. |
Application in Ligand-Based Drug Design for Decahydroquinoline Analogs
Ligand-based drug design (LBDD) is employed when the three-dimensional structure of the biological target is unknown or poorly understood. nih.govnih.gov This approach relies on the principle that molecules with similar structures or properties are likely to exhibit similar biological activities. nih.govfiveable.me For decahydroquinoline analogs, LBDD methodologies like Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are instrumental.
In a typical QSAR study for decahydroquinoline analogs, a series of compounds with known biological activities (e.g., inhibitory concentrations) are analyzed to derive a mathematical model. mdpi.comresearchgate.net This model correlates the biological activity with physicochemical descriptors of the molecules, such as electronic properties, hydrophobicity, and steric factors. researchgate.net The resulting equation allows for the prediction of activity for newly designed, yet unsynthesized, analogs.
Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a decahydroquinoline analog must possess to interact effectively with its target. researchgate.net A set of active molecules is superimposed, and their common features are abstracted to create a pharmacophore hypothesis. researchgate.net This hypothesis serves as a 3D query to screen large chemical databases for novel, structurally diverse compounds that match the required features and are therefore likely to be active.
Table 1: Example of a 2D-QSAR Model for a Hypothetical Series of Decahydroquinoline Analogs
| Descriptor | Definition | Coefficient | Contribution to Activity |
| logP | Octanol-water partition coefficient | +0.45 | Positive (Increased lipophilicity enhances activity) |
| TPSA | Topological Polar Surface Area | -0.21 | Negative (Lower polarity is favored) |
| MW | Molecular Weight | +0.15 | Positive (Higher mass, within a range, is beneficial) |
| HBD | Hydrogen Bond Donors (count) | -0.33 | Negative (Fewer H-bond donors are preferred) |
| This table is illustrative. The coefficients represent the modeled impact of each property on the biological activity of a hypothetical series of decahydroquinoline analogs. |
Predictive Modeling for Biological Activity and Efficacy
Predictive modeling leverages the data from known decahydroquinoline derivatives to forecast the biological activity and efficacy of novel, untested structures. bio-itworld.comarxiv.org These models are the practical application of QSAR and other machine learning approaches. researchgate.netbio-itworld.com By inputting the structure of a new this compound derivative, researchers can obtain a predicted activity value, helping to prioritize which compounds are most promising for synthesis and subsequent experimental testing. arxiv.org
The process involves training a model on a dataset of molecules with experimentally determined activities. arxiv.org The model learns the complex relationships between the molecular structures and their biological effects. Once validated, this predictive model can be used to screen virtual libraries of thousands of potential decahydroquinoline derivatives, flagging those with the highest predicted potency. bio-itworld.com This not only accelerates the discovery process but also allows for the exploration of a much wider chemical space than would be possible through synthesis alone.
Table 2: Predictive Model Performance for a Set of Decahydroquinoline Analogs
| Compound ID | Experimental Activity (IC₅₀, µM) | Predicted Activity (IC₅₀, µM) | Residual |
| DQC-01 | 2.5 | 2.8 | -0.3 |
| DQC-02 | 10.2 | 9.5 | +0.7 |
| DQC-03 | 5.7 | 6.1 | -0.4 |
| DQC-04 | 0.8 | 1.1 | -0.3 |
| DQC-05 | 25.0 | 22.5 | +2.5 |
| This table illustrates the correlation between experimentally measured biological activity and the activity predicted by a computational model for a hypothetical set of decahydroquinoline analogs. |
Molecular Docking Studies for Binding Mode Prediction
Molecular docking is a structure-based computational method used to predict the binding orientation and affinity of a ligand, such as this compound, within the active site of a target protein. ucl.ac.ukderpharmachemica.com This technique requires the 3D structure of the protein, which can be obtained from experimental methods like X-ray crystallography or built through homology modeling.
The docking process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's binding pocket. ucl.ac.uk A scoring function is then used to evaluate each pose, estimating the strength of the interaction, often expressed as a binding energy value. derpharmachemica.comspringernature.com The pose with the best score is proposed as the most likely binding mode. researchgate.net
Prediction of Ligand-Protein Binding Affinities and Interactions
Molecular docking provides detailed insights into the specific molecular interactions that stabilize the ligand-protein complex. nih.gov For this compound, docking studies can identify key amino acid residues in the target's active site that form hydrogen bonds, hydrophobic interactions, or ionic bonds with the ligand. mdpi.comresearchgate.net
For instance, the carboxamide group is a prime candidate for forming hydrogen bonds with polar residues like serine or asparagine. The decahydronaphthalene (B1670005) ring system can engage in favorable van der Waals and hydrophobic interactions with nonpolar residues such as leucine (B10760876) or valine. The predicted binding affinity, calculated by the docking program's scoring function, provides a quantitative estimate of how tightly the ligand binds to the target. nih.govnih.gov This value is crucial for ranking different decahydroquinoline derivatives and prioritizing those with the highest predicted affinity for further investigation.
Table 3: Predicted Interactions for this compound in a Hypothetical Kinase Active Site
| Ligand Moiety | Interacting Residue | Interaction Type | Predicted Distance (Å) |
| Carboxamide Oxygen | Serine 245 | Hydrogen Bond | 2.1 |
| Carboxamide NH₂ | Aspartate 189 | Hydrogen Bond | 2.4 |
| Quinoline Nitrogen | Glutamate 150 | Hydrogen Bond | 2.9 |
| Cyclohexane Ring | Leucine 120 | Hydrophobic | 3.8 |
| Cyclohexane Ring | Valine 135 | Hydrophobic | 4.1 |
| This table details a hypothetical binding mode, showing the specific amino acid residues predicted to interact with different parts of the this compound molecule. |
Applications in Virtual Screening and Hit Identification
One of the most powerful applications of molecular docking is in virtual screening. researchhub.comnih.gov This process involves using docking simulations to rapidly evaluate thousands or even millions of compounds from a digital library to see which ones are most likely to bind to a specific protein target. nih.govresearchgate.net
In the context of this compound, a virtual library would be created containing this core scaffold with a wide variety of different chemical groups attached. This library is then docked into the target protein's binding site. The compounds are ranked based on their docking scores, and the top-ranked molecules are considered "hits." derpharmachemica.com These hits, which represent a small and manageable subset of the initial library, can then be synthesized and subjected to experimental biological assays. This approach significantly increases the efficiency of the drug discovery process by focusing laboratory efforts on compounds with the highest probability of success. springernature.comnih.gov
Table 4: Sample Results from a Virtual Screening of Decahydroquinoline Analogs
| Compound ID | Docking Score (kcal/mol) | Key Interacting Residues | Status |
| DQC-H-077 | -9.8 | Ser245, Asp189, Leu120 | Top Hit |
| DQC-F-021 | -9.5 | Ser245, Asp189, Phe190 | High Priority |
| DQC-A-115 | -9.1 | Ser245, Leu120 | High Priority |
| DQC-C-059 | -8.4 | Asp189, Leu120 | Medium Priority |
| DQC-B-204 | -7.2 | Ser245 | Low Priority |
| This table shows a ranked list of hypothetical decahydroquinoline analogs from a virtual screening campaign, with top-scoring compounds identified as hits for further testing. |
Mechanistic and Target Oriented Biological Research
Receptor Binding and Modulation Studies
The decahydroquinoline (B1201275) framework has also proven to be a valuable template for designing ligands that modulate key cell surface receptors, particularly those involved in neurotransmission and immune response.
A series of cis- and trans-decahydroquinolines have been identified as a class of noncompetitive blockers for nicotinic acetylcholine (B1216132) receptor (nAChR) channels. acs.org These alkaloids show similar activity at both muscle-type and ganglionic-type nicotinic receptors. acs.org In studies using pheochromocytoma PC12 cells, (+)-cis-decahydroquinoline 195A (5-methyl-2-propyl-cis-decahydroquinoline) and (+)-perhydro-cis-decahydroquinoline 219A (2,5-dipropyl-cis-decahydroquinoline) inhibited carbamylcholine-induced sodium flux with IC50 values of 1.0 µM and 1.5 µM, respectively. acs.org
Furthermore, all tested decahydroquinolines inhibited the binding of the noncompetitive blocker [3H]perhydrohistrionicotoxin to nAChR channels in membranes from Torpedo electroplax, with Ki values ranging from 1.4 to 7.9 µM. acs.org This potency is comparable to that of histrionicotoxins. The presence of an agonist, carbamylcholine, was found to increase the potency of these decahydroquinoline compounds by two- to three-fold. acs.org
| Compound | Assay | Result (IC50 / Ki) |
|---|---|---|
| (+)-cis-Decahydroquinoline 195A | Carbamylcholine-elicited Na+ flux (PC12 cells) | 1.0 µM (IC50) |
| (+)-Perhydro-cis-decahydroquinoline 219A | Carbamylcholine-elicited Na+ flux (PC12 cells) | 1.5 µM (IC50) |
| Decahydroquinoline Series | [3H]Perhydrohistrionicotoxin Binding (Torpedo electroplax) | 1.4 - 7.9 µM (Ki) |
Data from a study on decahydroquinoline alkaloids as nAChR blockers. acs.org
A novel series of decahydroquinoline amides has been described as highly selective agonists for the Cannabinoid Receptor 2 (CB2). nih.gov The CB2 receptor is a promising therapeutic target, particularly for inflammatory pain, as its activation is thought to avoid the psychotropic effects associated with CB1 receptor agonism. nih.gov
In the development of this series, researchers focused on optimizing the amide substituent of the decahydroquinoline core. This optimization led to significant improvements in selectivity for the CB2 receptor over the CB1 receptor, as well as enhanced physical properties of the compounds. nih.gov Two key compounds from this series were evaluated in a rat model of acute inflammatory pain. The study found that a moderately selective CB2 agonist was active in this model. In contrast, a highly selective CB2 agonist that lacked any functional CB1 activity was found to be inactive, despite achieving high exposure levels both peripherally and centrally. nih.gov This suggests a complex role for cannabinoid receptor selectivity in achieving in vivo efficacy for analgesia. nih.gov
Advanced Target Identification Methodologies for Decahydroquinoline-6-carboxamide
The identification of specific molecular targets is a critical step in understanding the mechanism of action of any bioactive compound. For this compound, a comprehensive understanding of its biological effects necessitates the use of advanced methodologies to pinpoint its interacting protein partners within the complex cellular environment. These approaches can reveal not only the primary targets responsible for its efficacy but also potential off-targets that could lead to unforeseen effects.
Chemical proteomics has become an indispensable tool for drug discovery and target validation. nih.gov This field integrates chemistry and proteomics to investigate the interactions between small molecules and proteins on a global scale within native biological systems. nih.gov Two prominent strategies in this area are Activity-Based Protein Profiling (ABPP) and Compound-Centric Chemical Proteomics (CCCP). researchgate.net
Activity-Based Protein Profiling (ABPP) utilizes specially designed chemical probes that mimic the compound of interest but also contain a reactive group (a "warhead") and a reporter tag (like biotin (B1667282) or a fluorophore). researchgate.netyoutube.com The warhead forms a covalent bond with the active site of a specific class of enzymes, allowing for their subsequent detection and identification via the reporter tag. youtube.comnih.gov This technique is powerful for profiling the functional state of entire enzyme families and can be used in a competitive format to identify targets of a specific inhibitor. researchgate.netnih.gov In this competitive setup, pre-treatment of a proteome with a compound like this compound would prevent the binding of a broad-spectrum ABPP probe to its specific target, leading to a decreased signal for that protein, thereby identifying it as a target. researchgate.net While ABPP has been successfully used to identify targets for various compounds, including nerve agents and antibiotics nih.govnih.gov, its specific application to profile targets for this compound has not been detailed in available literature.
Compound-Centric Chemical Proteomics (CCCP) , in contrast, is primarily a target discovery method that does not require a covalent interaction. nih.gov It typically involves immobilizing an analog of the bioactive compound (in this case, a derivative of this compound) onto a solid support, such as chromatography beads, to "fish" for its binding partners from a cell or tissue lysate. nih.govnih.gov The proteins that bind to the immobilized compound are isolated, identified by mass spectrometry, and quantified to reveal the compound's "interactome." nih.govresearchgate.net This method is particularly useful for identifying the targets of compounds with unknown mechanisms of action. nih.gov
| Technique | Principle | Application for this compound | Key Advantages |
| Activity-Based Protein Profiling (ABPP) | Covalent labeling of active enzyme sites using reactive probes. youtube.com | Competitive profiling to identify enzyme targets that are inhibited by the compound. | Provides functional information about enzyme activity; can be performed in situ. nih.gov |
| Compound-Centric Chemical Proteomics (CCCP) | Affinity-based capture of protein targets from lysates using an immobilized compound. nih.gov | Direct identification of binding proteins (targets and off-targets). | Does not require a covalent mechanism; broadly applicable for target discovery. biotechsupportgroup.com |
Affinity-based chemoproteomics is a powerful subset of CCCP designed to directly measure and quantify the engagement of a compound with its protein targets in a complex biological sample. nih.gov This method refines the simple "pull-down" by incorporating a competitive binding element. The core of this technique involves creating an "affinity matrix" by attaching a modified version of this compound to beads. nih.gov
In a typical experiment, a cell lysate is incubated with the affinity matrix, allowing the target proteins to bind. To confirm the specificity of these interactions and to quantify binding affinity, competition experiments are performed. This is done by adding increasing concentrations of the free, unmodified this compound to the lysate before incubation with the beads. nih.gov Specific target proteins will be competed off the beads in a dose-dependent manner by the free compound. By using advanced quantitative mass spectrometry techniques, such as those employing tandem mass tags (TMT), researchers can precisely measure the decrease in binding for each protein at different competitor concentrations. This allows for the generation of dose-response curves and the determination of apparent binding affinities for numerous proteins simultaneously, providing a detailed landscape of target engagement and selectivity. nih.gov This approach can also be adapted to assess target engagement in living cells, offering a more physiologically relevant understanding of a compound's interactions. nih.gov
Before embarking on extensive and resource-intensive laboratory experiments, computational methods can provide valuable predictions about the likely biological targets of this compound. These in silico approaches leverage vast databases of known drug-target interactions and protein structures.
Computational Target Prediction , often called "target fishing" or "reverse docking," uses the structure of the small molecule as a query to screen against databases of protein structures. nih.gov Molecular docking simulations calculate the most favorable binding poses and estimate the binding energy between this compound and a multitude of potential protein targets, ranking them by likelihood of interaction. nih.govnih.gov Another ligand-based approach compares the chemical features of this compound to those of other molecules with known biological activities, predicting shared targets based on the principle that structurally similar molecules often have similar biological functions. springernature.com
Chemogenomics expands on this by systematically studying the effects of a library of small molecules on a wide array of protein targets to build a comprehensive map of chemical-protein interactions. nih.gov The ultimate goal is to connect the chemical space of compounds with the functional space of the proteome. nih.gov By analyzing these large datasets, algorithms can identify patterns and predict novel targets for uncharacterized compounds like this compound based on its structural properties. springernature.com These computational predictions are hypotheses that must be validated experimentally, but they serve to prioritize and guide wet lab research, making the target discovery process more efficient. nih.gov
| Computational Method | Description | Information Gained |
| Reverse Docking | Docks the 3D structure of this compound into the binding sites of numerous known protein structures. nih.gov | A ranked list of potential protein targets based on predicted binding affinity. |
| Ligand-Based Similarity | Compares the 2D or 3D structure and properties of the compound to databases of molecules with known targets. springernature.com | Prediction of targets based on similarity to known active compounds. |
| Machine Learning/AI | Utilizes algorithms trained on large chemogenomic datasets to predict bioactivity and targets from molecular structure. researchgate.net | Novel and unexpected potential targets; prediction of polypharmacology. |
Elucidation of Structure-Activity Relationship (SAR) Principles
Structure-Activity Relationship (SAR) analysis is a cornerstone of medicinal chemistry that explores how specific structural features of a molecule, such as this compound, contribute to its biological activity. drugdesign.org The process involves the systematic synthesis and biological testing of a series of analogs, where specific parts of the molecule are modified. By comparing the activities of these new compounds to the parent molecule, researchers can deduce which functional groups and structural motifs are essential for target binding and efficacy. drugdesign.orgresearchgate.net
For the this compound scaffold, a theoretical SAR study would involve modifications at several key positions:
The Decahydroquinoline Ring: The stereochemistry and conformation of this saturated ring system are likely crucial. Synthesizing different stereoisomers (e.g., cis vs. trans ring fusion) would reveal the optimal three-dimensional shape for target engagement.
The Carboxamide Group: The amide at position 6 is a key functional group, likely involved in hydrogen bonding with the target protein. drugdesign.org Modifications here could include altering the substituents on the nitrogen atom (e.g., methylation, or adding larger groups) or changing the amide to other functional groups like an ester or a ketone to probe the importance of the hydrogen bond donor and acceptor properties.
Substitutions on the Ring: Adding various substituents (e.g., hydroxyl, alkyl, or halogen groups) at different positions on the decahydroquinoline skeleton would map out the steric and electronic requirements of the binding pocket.
A recent review of quinoline (B57606) and quinolone carboxamides highlighted that the placement of the carboxamide linkage and substitutions on the rings are critical for anticancer potency against various targets like topoisomerases and protein kinases. nih.gov While this pertains to the aromatic quinoline core, it underscores the general importance of these functional groups in mediating biological activity. An SAR study on this compound would similarly aim to build a model that connects its chemical structure to its specific biological function, guiding the design of more potent and selective future analogs.
Future Perspectives and Research Directions for Decahydroquinoline 6 Carboxamide
Development of Novel and Efficient Synthetic Methodologies
The creation of new and improved methods for synthesizing decahydroquinoline-6-carboxamide is a cornerstone of future research. The complex, three-dimensional structure of the decahydroquinoline (B1201275) core presents a significant synthetic challenge, particularly in controlling the spatial arrangement of its atoms—a feature crucial for its biological function.
A key area of innovation lies in the late-stage functionalization of the decahydroquinoline skeleton. This approach allows for the introduction of diverse chemical groups, including the critical carboxamide moiety, at the final stages of the synthesis. This strategy facilitates the rapid generation of a library of related compounds, which is invaluable for studying how structural modifications impact biological activity. The overarching goal is to develop synthetic pathways that are not only efficient and high-yielding but also versatile enough to produce a wide array of this compound analogs for further investigation.
Integration of Advanced Computational Approaches for Rational Design and Optimization
The use of sophisticated computer modeling is set to revolutionize the design and optimization of this compound derivatives. These computational techniques provide a virtual window into the molecular world, allowing scientists to predict and analyze how these compounds interact with their biological targets.
Molecular docking is a fundamental tool in this domain. It predicts the most likely binding orientation of this compound to its target protein, much like a key fitting into a lock. This provides crucial insights into the specific interactions that govern its biological effect. Building on this, molecular dynamics simulations offer a more dynamic view, simulating the movements and conformational changes of both the compound and its target over time. This can lead to a more accurate prediction of binding affinity and a deeper understanding of the binding process.
Quantitative Structure-Activity Relationship (QSAR) studies represent another powerful computational strategy. By correlating the chemical structures of a series of this compound analogs with their biological activities, QSAR models can predict the potency of novel, yet-to-be-synthesized compounds. This predictive power allows researchers to prioritize the most promising candidates for synthesis, thereby accelerating the discovery process. The synergy between these computational approaches and experimental work creates a powerful feedback loop, where virtual screening and design guide laboratory experiments, and the results of these experiments, in turn, refine the computational models.
In-depth Mechanistic Elucidation of Biological Activities and Target Interactions
A profound understanding of how this compound functions at a molecular level is paramount for its successful development. Future research will focus on meticulously dissecting its mechanism of action, from identifying its direct molecular targets to unraveling the complex cellular pathways it modulates.
A primary objective is the definitive identification and validation of the biological targets of this compound. Techniques such as affinity chromatography and chemical proteomics are employed to "fish out" the specific proteins that the compound binds to within a complex cellular environment. Once a potential target is identified, biophysical methods like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are used to confirm and quantify this interaction, providing precise data on binding strength.
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of Decahydroquinoline-6-carboxamide to achieve high yield and purity?
- Methodological Answer : Researchers should systematically vary reaction parameters such as temperature, catalyst loading, and solvent polarity. For example, using continuous flow reactors (as applied to similar quinoline derivatives) can enhance scalability and reproducibility . Parallel small-scale experiments with controlled variables (e.g., pH, stoichiometry) should be conducted, followed by HPLC or LC-MS analysis to quantify purity and intermediate formation .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer : Combine spectroscopic techniques (e.g., H/C NMR, IR) with high-resolution mass spectrometry (HRMS) to confirm molecular structure. For crystalline samples, X-ray diffraction provides definitive confirmation. Cross-validate results against computational models (e.g., DFT calculations) to resolve ambiguities in stereochemistry .
Q. What strategies are effective for identifying literature gaps in the biological activity of this compound?
- Methodological Answer : Conduct a systematic review using databases like PubMed and SciFinder, filtering for studies on quinoline carboxamides. Use Boolean search terms (e.g., "this compound AND biological activity") and prioritize primary sources. Map findings to identify understudied areas (e.g., neuropharmacological effects) and conflicting results (e.g., cytotoxicity vs. therapeutic efficacy) .
Advanced Research Questions
Q. How should researchers address contradictory findings in the biological activity of this compound across different assays?
- Methodological Answer : Perform comparative meta-analysis by standardizing variables such as cell lines, dosage, and exposure time. Use statistical tools (e.g., ANOVA with post-hoc tests) to isolate confounding factors. For example, discrepancies in IC values may arise from assay-specific detection limits or solvent interference . Replicate experiments under harmonized conditions and report raw data to enable cross-study validation .
Q. What experimental designs are suitable for elucidating the mechanism of action of this compound in complex biological systems?
- Methodological Answer : Employ multi-omics approaches (e.g., transcriptomics, proteomics) to identify target pathways. Use knockout cell lines or CRISPR-Cas9 editing to validate candidate targets. For in vivo studies, integrate pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate plasma concentrations with therapeutic outcomes .
Q. How can researchers mitigate batch-to-batch variability in this compound synthesis during large-scale production?
- Methodological Answer : Implement process analytical technology (PAT) for real-time monitoring of critical quality attributes (CQAs). Use design of experiments (DoE) to identify robust operating ranges for parameters like reaction time and mixing efficiency. Validate consistency through accelerated stability studies (e.g., thermal stress testing) .
Data Analysis and Reporting
Q. What statistical methods are recommended for analyzing dose-response relationships in this compound studies?
- Methodological Answer : Apply nonlinear regression models (e.g., sigmoidal dose-response curves) to calculate EC/IC. Use bootstrapping to estimate confidence intervals. For heterogeneous datasets, Bayesian hierarchical models can account for inter-study variability .
Q. How should anomalies in spectroscopic data (e.g., unexpected peaks in NMR) be investigated?
- Methodological Answer : Compare anomalies with known impurity profiles from synthetic intermediates. Use spiking experiments with suspected contaminants (e.g., byproducts from amidation reactions) to confirm identity. If unresolved, employ 2D NMR techniques (e.g., COSY, HSQC) to assign signals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
